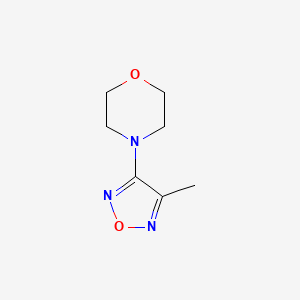
4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure. It is commonly used as a reagent in organic chemistry and has been studied extensively for its potential use as a pharmaceutical agent.
作用机制
The mechanism of action of 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine is not fully understood. However, it is believed to interact with biological molecules such as enzymes and receptors by forming hydrogen bonds and other non-covalent interactions. This interaction can lead to changes in the conformation and activity of the target molecule, which can have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine are dependent on the specific target molecule it interacts with. However, studies have shown that the compound can have a variety of effects on biological systems. For example, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. Additionally, the compound has been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One advantage of using 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine in lab experiments is its ability to interact with a variety of biological molecules. This makes it a versatile tool for studying the activity of enzymes, receptors, and other biomolecules. Additionally, the compound is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers.
One limitation of using 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the compound's mechanism of action and its effectiveness against different types of cancer cells.
Another area of interest is the development of new synthetic methods for 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine. This could lead to the discovery of new analogs with different properties and potential applications.
Finally, the compound's potential use as a tool for studying biological molecules such as enzymes and receptors should be further explored. This could lead to the development of new drugs and therapies for a variety of diseases and conditions.
合成方法
The synthesis of 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) and is carried out under reflux conditions. The resulting product is a white crystalline solid that is purified by recrystallization.
科学研究应用
4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine has been studied extensively for its potential applications in scientific research. It is commonly used as a reagent in organic chemistry for the synthesis of various organic compounds. Additionally, the compound has been investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological molecules such as enzymes and receptors.
属性
IUPAC Name |
4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-6-7(9-12-8-6)10-2-4-11-5-3-10/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDQOFVVCVOYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385680 |
Source


|
| Record name | 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1,2,5-oxadiazol-3-yl)morpholine | |
CAS RN |
192518-11-9 |
Source


|
| Record name | 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione](/img/structure/B5234080.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5234085.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5234089.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5234092.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide hydrochloride](/img/structure/B5234095.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5234101.png)
![1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5234110.png)


![2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B5234129.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5234133.png)
![ethyl 4-{[1-ethyl-5-(propionylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5234143.png)
![2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5234179.png)
![N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5234185.png)